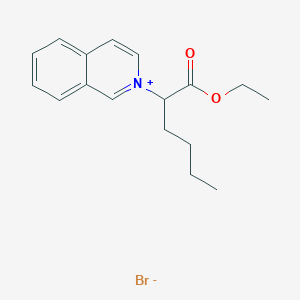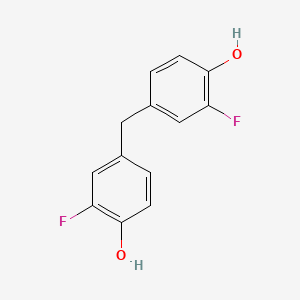
4,4'-Methylenebis(2-fluorophenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Methylenebis(2-fluorophenol) is an organic compound that belongs to the class of phenols It consists of two fluorophenol units connected by a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-fluorophenol) typically involves the reaction of 2-fluorophenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two fluorophenol units. Commonly used catalysts for this reaction include hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Methylenebis(2-fluorophenol) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
4,4’-Methylenebis(2-fluorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted fluorophenols depending on the reagents used.
科学的研究の応用
4,4’-Methylenebis(2-fluorophenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 4,4’-Methylenebis(2-fluorophenol) involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. The methylene bridge and fluorine atoms play a crucial role in modulating these interactions.
類似化合物との比較
Similar Compounds
2-Fluorophenol: A simpler analog with one fluorophenol unit.
4,4’-Methylenebis(2-chlorophenol): Similar structure but with chlorine atoms instead of fluorine.
Bisphenol A: Contains two phenol units connected by a methylene bridge but lacks fluorine atoms.
Uniqueness
4,4’-Methylenebis(2-fluorophenol) is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications.
特性
CAS番号 |
157584-82-2 |
|---|---|
分子式 |
C13H10F2O2 |
分子量 |
236.21 g/mol |
IUPAC名 |
2-fluoro-4-[(3-fluoro-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H10F2O2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7,16-17H,5H2 |
InChIキー |
ACKGOKDVGZOMIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


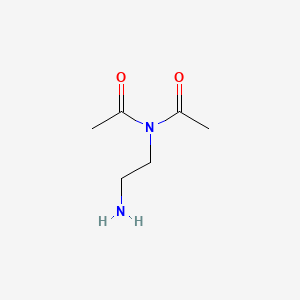
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
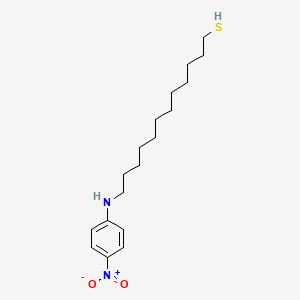
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
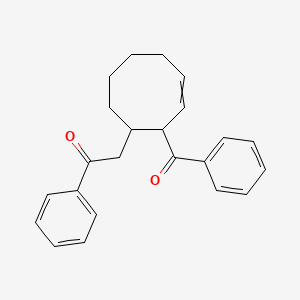
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)

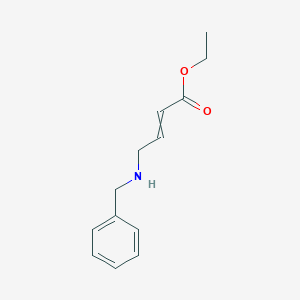

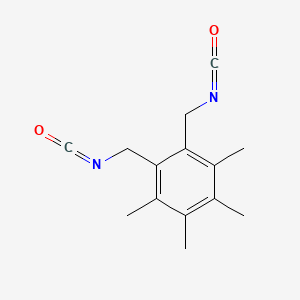
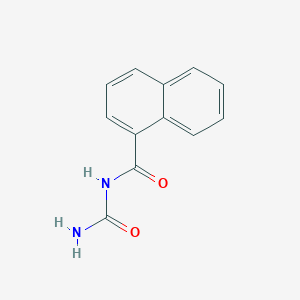
methanone](/img/structure/B14271570.png)
![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)
